molecular formula C22H24N4O5 B2991657 3-(1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034518-60-8

3-(1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2991657
CAS RN: 2034518-60-8
M. Wt: 424.457
InChI Key: GNFHAPQGOWHXGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one, also known as TAK-659, is a small molecule kinase inhibitor that has been the subject of recent scientific research. This compound has shown potential in the treatment of various cancers and autoimmune diseases. In

Scientific Research Applications

Synthesis and Antiviral/Cytotoxic Activities

Researchers have synthesized a new series of compounds, including pyrazolo[4,3-c]pyridines and pyrido[4,3-d]pyrimidines, to evaluate their in vitro antiviral and antitumor activities. Compounds within these series have shown promising activities against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1), with some exhibiting broad-spectrum antitumor activity, particularly against leukemia cell lines. The pyrano[3,2-c]pyridines heterocyclic system has been identified as the most active antitumor among the investigated heterocycles (El-Subbagh et al., 2000).

Anti-inflammatory and Analgesic Agents

Novel heterocyclic compounds derived from visnaginone and khellinone have been synthesized and assessed for their analgesic, anti-inflammatory, and cyclooxygenase inhibition activities. These compounds exhibited significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory activity, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Antitumor Agents

A series of polymethoxylated fused pyridine ring systems, including pyrazolo[4,3-c]pyridines and pyrido[4,3-d]pyrimidines, were synthesized and screened for their antitumor activity. These compounds displayed a broad spectrum of antitumor activity, with some showing particular effectiveness against breast cancer and non-small cell lung cancer cell lines, underscoring the therapeutic potential of these heterocyclic systems in cancer treatment (Rostom et al., 2009).

GyrB Inhibitors for Tuberculosis

Thiazole-aminopiperidine hybrid analogues were designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB, a critical enzyme in bacterial DNA replication. Among the synthesized compounds, one exhibited promising activity in inhibiting Mycobacterium smegmatis GyrB ATPase, Mycobacterium tuberculosis DNA gyrase, and demonstrated antituberculosis activity without being cytotoxic, indicating its potential as a lead compound for developing new antituberculosis drugs (Jeankumar et al., 2013).

properties

IUPAC Name

3-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5/c1-29-17-11-14(12-18(30-2)19(17)31-3)21(27)25-9-6-15(7-10-25)26-13-24-20-16(22(26)28)5-4-8-23-20/h4-5,8,11-13,15H,6-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFHAPQGOWHXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

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